molecular formula C8H9NO2 B12402857 cis-1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-D6

cis-1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-D6

Cat. No.: B12402857
M. Wt: 157.20 g/mol
InChI Key: CIFFBTOJCKSRJY-BCANURTISA-N
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Description

rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6: is a deuterated derivative of a phthalimide compound. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium, a stable isotope of hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 typically involves the deuteration of the corresponding non-deuterated compound. This can be achieved through various methods, including:

    Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Chemical Deuteration: Using deuterated reagents such as deuterated solvents (e.g., D2O) or deuterated reducing agents.

Industrial Production Methods

Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction to more reduced forms using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield a more oxidized phthalimide derivative, while reduction could yield a more reduced form.

Scientific Research Applications

rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 has various applications in scientific research, including:

    Chemistry: Used as a tracer in reaction mechanism studies due to the presence of deuterium.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a tool in drug metabolism studies.

    Industry: Utilized in the development of deuterated drugs and materials.

Mechanism of Action

The mechanism of action of rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 depends on its specific application. In metabolic studies, the deuterium atoms can provide insights into the metabolic pathways and enzyme interactions. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The non-deuterated parent compound.

    N-Methylphthalimide: A methylated derivative.

    N-Phenylphthalimide: A phenylated derivative.

Uniqueness

The presence of deuterium in rel-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione-d6 makes it unique compared to its non-deuterated counterparts. Deuterium can alter the compound’s physical and chemical properties, such as its reaction rates and metabolic stability, making it valuable for specific research applications.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

157.20 g/mol

IUPAC Name

(3aR,7aS)-4,4,5,6,7,7-hexadeuterio-3a,7a-dihydroisoindole-1,3-dione

InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6+/i1D,2D,3D2,4D2

InChI Key

CIFFBTOJCKSRJY-BCANURTISA-N

Isomeric SMILES

[2H]C1=C(C([C@H]2[C@@H](C1([2H])[2H])C(=O)NC2=O)([2H])[2H])[2H]

Canonical SMILES

C1C=CCC2C1C(=O)NC2=O

Origin of Product

United States

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